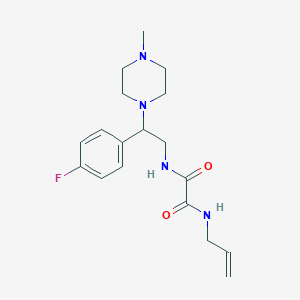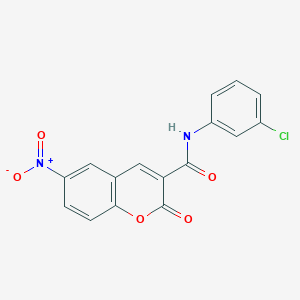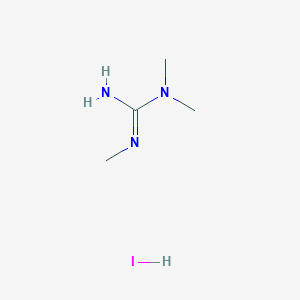
1,1-Cyclopropanedimethanol dimethanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Cyclopropanedimethanol dimethanesulfonate, also known as cyclopropane-1,1-diylbis(methylene) dimethanesulfonate, is a chemical compound with the molecular formula C7H14O6S2 . It has a molecular weight of 258.31 . It is an industrial-grade chemical .
Synthesis Analysis
The synthesis of 1,1-Cyclopropanedimethanol dimethanesulfonate involves a ring-closure reaction on organic dihalide and a reducing agent in an alcohol solvent . The reaction is conducted under certain conditions to obtain a solution of 1,1-Cyclopropanedimethanol dimethanesulfonate and halide salt . After the reaction is complete, the solution is filtered and the product is isolated as a white solid .Molecular Structure Analysis
The molecular structure of 1,1-Cyclopropanedimethanol dimethanesulfonate consists of a cyclopropane ring with two methylene groups attached to the same carbon atom . Each methylene group is bonded to a methanesulfonate group .Physical And Chemical Properties Analysis
1,1-Cyclopropanedimethanol dimethanesulfonate has a density of 1.4±0.0 g/cm3 . It has a boiling point of 463.0±0.0 °C at 760 mmHg . The flash point is 233.8±0.0 °C . The exact mass is 258.023163 .Aplicaciones Científicas De Investigación
Thermolytic Rearrangements
1,1-Cyclopropanedimethanol dimethanesulfonate undergoes thermolytic rearrangements. Wade and Kondracki (1993) explored this process, noting that at temperatures between 110-140°C, the compound rearranges to form 1-(sulfonyloxy)cyclobutanemethanol sulfonates and 2-methylene-1,4-butanediol disulfonates. This rearrangement involves initial carbocation formation and is significant for understanding the thermal behavior of such compounds in organic chemistry (Wade & Kondracki, 1993).
Synthesis Methodology
Qiu Fei (2009) provided insights into the synthesis of 1,1-Cyclopropanedimethanol. The study describes a two-step reaction process involving the reduction of 1,1-Cyclopropanedicarboxylic acid diethyl ester, with yields between 50%-55%. This synthesis method is essential for producing 1,1-Cyclopropanedimethanol for further scientific applications (Qiu Fei, 2009).
Photochemical Reactions
Mattes and Farid (1986) explored the photochemical electron-transfer reactions of 1,1-diarylethylenes, which could be related to the study of 1,1-Cyclopropanedimethanol dimethanesulfonate. These photochemical reactions are significant for understanding the light-induced processes in organic compounds (Mattes & Farid, 1986).
Synthesis of Cyclopropane Derivatives
Giri et al. (2006) discussed a novel route for synthesizing cyclopropane derivatives, which is relevant as 1,1-Cyclopropanedimethanol dimethanesulfonate is a cyclopropane-containing compound. This study provides insights into innovative methods for creating various cyclopropane derivatives, which are valuable in numerous chemical applications (Giri et al., 2006).
Safety and Hazards
Propiedades
IUPAC Name |
[1-(methylsulfonyloxymethyl)cyclopropyl]methyl methanesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O6S2/c1-14(8,9)12-5-7(3-4-7)6-13-15(2,10)11/h3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJCCFESSOMSUKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OCC1(CC1)COS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)butanoate](/img/structure/B2658359.png)

![2-[4-(4-methoxyphenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetonitrile](/img/structure/B2658365.png)

![(2,3-Dimethoxyphenyl)(4-(6-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2658369.png)

![tert-butyl 4-{[2-(1H-indol-3-yl)ethyl]carbamoyl}piperazine-1-carboxylate](/img/structure/B2658371.png)
![3-Imino-3-[4-(4-methoxyphenyl)piperazin-1-yl]propanenitrile](/img/structure/B2658372.png)
![6,6-Dimethyl-5-phenylmethoxycarbonyl-1,4-dihydropyrrolo[3,4-c]pyrazole-3-carboxylic acid](/img/structure/B2658373.png)
![N-(5-(2,5-dimethylfuran-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2658376.png)

![2-(2-hydroxyphenyl)-N'-[(1E)-(4-nitrophenyl)methylidene]furan-3-carbohydrazide](/img/structure/B2658379.png)
![3-{2-[3-(trifluoromethyl)phenoxy]ethyl}-1H,2H,3H,4H,5H,6H-benzo[f]isoquinoline hydrochloride](/img/structure/B2658380.png)